molecular formula C19H20N4O3S2 B11765560 5-(4-(Morpholinosulfonyl)phenyl)-4-(m-tolyl)-4H-1,2,4-triazole-3-thiol

5-(4-(Morpholinosulfonyl)phenyl)-4-(m-tolyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11765560
M. Wt: 416.5 g/mol
InChI Key: UXIXNIWADLLWBK-UHFFFAOYSA-N
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Description

5-(4-(Morpholinosulfonyl)phenyl)-4-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Morpholinosulfonyl)phenyl)-4-(m-tolyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Morpholinosulfonyl Group: This step involves the sulfonylation of the phenyl ring using morpholine and sulfonyl chloride under basic conditions.

    Attachment of the m-Tolyl Group: This can be done through a coupling reaction using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The phenyl and triazole rings can undergo various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Disulfides: Formed from the oxidation of the thiol group.

    Sulfides: Formed from the reduction of the sulfonyl group.

    Substituted Derivatives: Formed from substitution reactions on the phenyl and triazole rings.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in various catalytic reactions.

    Material Science: Incorporated into polymers and other materials for enhanced properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for specific enzymes.

    Protein Binding: Used in studies involving protein-ligand interactions.

Medicine

    Drug Development: Explored for its potential as a therapeutic agent in treating various diseases.

    Antimicrobial Activity: Exhibits activity against certain bacteria and fungi.

Industry

    Agriculture: Used in the development of agrochemicals.

    Pharmaceuticals: Incorporated into formulations for enhanced drug delivery.

Mechanism of Action

The mechanism of action of 5-(4-(Morpholinosulfonyl)phenyl)-4-(m-tolyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Morpholinosulfonyl)phenyl-1,2,4-triazole: Lacks the m-tolyl group.

    5-(4-Sulfamoylphenyl)-4-(m-tolyl)-4H-1,2,4-triazole-3-thiol: Contains a sulfamoyl group instead of a morpholinosulfonyl group.

Uniqueness

    Structural Features: The presence of both the morpholinosulfonyl and m-tolyl groups in the same molecule.

    Biological Activity: Exhibits unique biological activities compared to similar compounds due to its distinct structure.

Properties

Molecular Formula

C19H20N4O3S2

Molecular Weight

416.5 g/mol

IUPAC Name

4-(3-methylphenyl)-3-(4-morpholin-4-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4O3S2/c1-14-3-2-4-16(13-14)23-18(20-21-19(23)27)15-5-7-17(8-6-15)28(24,25)22-9-11-26-12-10-22/h2-8,13H,9-12H2,1H3,(H,21,27)

InChI Key

UXIXNIWADLLWBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NNC2=S)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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